molecular formula C11H18N4O2 B1517814 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one CAS No. 1156075-58-9

2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one

Cat. No.: B1517814
CAS No.: 1156075-58-9
M. Wt: 238.29 g/mol
InChI Key: BYKOJYWWZVQXCU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that can be assigned to specific molecular environments based on chemical shift values and coupling patterns. The morpholine ring protons appear in the aliphatic region, typically between 2-4 parts per million, with the methyl groups showing as doublets due to coupling with adjacent methine protons.

The pyrazole ring protons generate distinctive resonances in the aromatic region around 7-8 parts per million, with the amino group protons appearing as a broad singlet due to rapid exchange with solvent or other amino groups. The methylene bridge connecting the two ring systems produces a characteristic singlet around 4-5 parts per million, shifted downfield due to the adjacent carbonyl group and nitrogen atom. Integration ratios confirm the expected number of protons for each distinct environment, providing quantitative verification of the proposed structure.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework, with eleven distinct carbon environments corresponding to the molecular formula. The carbonyl carbon appears significantly downfield around 170-200 parts per million, while the aromatic carbons of the pyrazole ring resonate in the 100-160 parts per million region. The morpholine ring carbons appear in the aliphatic region, with the methyl carbons showing characteristic upfield shifts around 15-25 parts per million.

Table 2: Expected Nuclear Magnetic Resonance Chemical Shift Regions

Structural Feature ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
Morpholine CH₃ groups 1.0-1.5 15-25 Doublet
Morpholine CH groups 3.5-4.0 65-75 Multiplet
Morpholine CH₂ groups 2.5-3.5 45-65 Multiplet
Methylene bridge 4.5-5.0 50-60 Singlet
Pyrazole ring protons 7.0-8.0 100-140 Singlet
Amino group protons 4.5-6.0 - Broad singlet
Carbonyl carbon - 170-200 -

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the functional groups present in this compound through analysis of characteristic vibrational frequencies. The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, typically appearing as a strong absorption band around 1650-1700 wavenumbers. The exact frequency depends on the electronic environment and hydrogen bonding interactions affecting the carbonyl group.

The amino group on the pyrazole ring generates characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region, appearing as medium intensity bands that may show splitting due to symmetric and antisymmetric stretching modes. The morpholine ring contributes carbon-oxygen stretching vibrations around 1000-1200 wavenumbers, along with various carbon-hydrogen bending and stretching modes throughout the spectrum. The aromatic carbon-carbon stretching vibrations of the pyrazole ring appear around 1500-1600 wavenumbers, providing confirmation of the aromatic character.

Carbon-hydrogen stretching vibrations appear in distinct regions depending on the hybridization state of the carbon atoms. Aliphatic carbon-hydrogen bonds from the morpholine ring and methyl groups produce absorptions around 2800-3000 wavenumbers, while aromatic carbon-hydrogen bonds from the pyrazole ring appear slightly higher around 3000-3100 wavenumbers. The fingerprint region below 1500 wavenumbers contains numerous overlapping vibrational modes that provide a unique spectroscopic signature for the compound.

Table 3: Characteristic Infrared Absorption Frequencies

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
C=O stretch 1650-1700 Strong Ketone carbonyl
N-H stretch 3200-3500 Medium Primary amine
C-H stretch (aliphatic) 2800-3000 Strong Morpholine and methyl groups
C-H stretch (aromatic) 3000-3100 Medium Pyrazole ring
C=C stretch 1500-1600 Medium Pyrazole aromatics
C-O stretch 1000-1200 Medium Morpholine ether
C-N stretch 1020-1200 Medium Various C-N bonds

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through analysis of fragmentation patterns for this compound. The molecular ion peak appears at mass-to-charge ratio 238, corresponding to the calculated molecular weight, and serves as the starting point for fragmentation analysis. The intensity of the molecular ion peak depends on the ionization method and the stability of the intact molecule under the analytical conditions.

Common fragmentation pathways involve cleavage of the methylene bridge connecting the two ring systems, resulting in characteristic fragment ions corresponding to the individual heterocyclic components. The morpholine-containing fragment would appear around mass-to-charge ratio 143, while the pyrazole-containing fragment would appear around mass-to-charge ratio 95. Additional fragmentation can occur through loss of the amino group, methyl groups, or other small molecules, creating a complex pattern of fragment ions that provides structural confirmation.

The relative intensities of fragment ions provide information about the stability and preferred fragmentation pathways. Alpha cleavage adjacent to the carbonyl group typically produces intense fragment ions due to the stabilizing effect of the carbonyl oxygen on the resulting carbocation. The morpholine ring may undergo ring-opening reactions under high-energy conditions, while the pyrazole ring tends to remain intact due to its aromatic stability. Isotope patterns in the mass spectrum can provide additional confirmation of the molecular formula, particularly through observation of carbon-13 isotope peaks.

Table 4: Expected Mass Spectrometric Fragmentation Pattern

Fragment m/z Relative Intensity Assignment
Molecular ion 238 Medium [M]⁺-
Morpholine fragment 143 High Loss of pyrazole moiety
Pyrazole fragment 95 High Loss of morpholine moiety
Dimethylmorpholine 129 Medium Morpholine ring system
Aminopyrazole 83 Medium Pyrazole with amino group
Base peak Variable 100% Most stable fragment

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-4-14(5-9(2)17-8)11(16)7-15-6-10(12)3-13-15/h3,6,8-9H,4-5,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKOJYWWZVQXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The core pyrazole structure is usually synthesized via a hydrazine-mediated cyclization:

Step Description Reagents & Conditions References
1 Hydrazine reacts with a suitable diketone or β-ketoester Hydrazine hydrate, reflux, in ethanol or water
2 Cyclization to form the pyrazole ring Acid or base catalysis, heat

Example: Hydrazine hydrate reacts with acetylacetone to produce 4-amino-1H-pyrazole derivatives.

Functionalization of Pyrazole with Amino Group

The amino group at the 4-position is introduced via nitration followed by reduction or directly via substitution reactions:

Step Description Reagents & Conditions References
3 Nitration of the pyrazole ring Nitric acid or nitrating mixture
4 Reduction of nitro group to amino Catalytic hydrogenation or chemical reduction

Synthesis of the Morpholine Derivative

The 2,6-dimethylmorpholine is synthesized through alkylation of morpholine:

Step Description Reagents & Conditions References
5 Alkylation of morpholine with methylating agents Methyl iodide or methyl sulfate, base
6 Purification of the dimethylmorpholine Distillation or recrystallization

Coupling of Pyrazole and Morpholine Intermediates

The final coupling involves nucleophilic substitution or amide bond formation:

Step Description Reagents & Conditions References
7 Activation of the carboxyl or amino group Coupling reagents like EDC, DCC, or HATU
8 Coupling reaction to form the final compound Solvent such as DMF or DMSO, room temperature or mild heating

Specific Preparation Protocols and Conditions

Protocol Key Reagents Solvent Temperature Yield References
Method A Hydrazine hydrate, acetylacetone Ethanol Reflux (~78°C) 65-75%
Method B Nitrating mixture, reducing agent Acetic acid, hydrogen 0-25°C 60-70%
Method C Methyl iodide, morpholine Acetone or ethanol Room temperature 50-60%

Notes on Optimization and Purity

  • Purification Techniques: Recrystallization from ethanol, chromatography, or distillation are employed to enhance purity.
  • Reaction Conditions: Mild temperatures and inert atmospheres (nitrogen or argon) reduce side reactions.
  • Yield Enhancement: Use of catalysts like palladium or platinum during hydrogenation improves reduction efficiency.

Data Tables Summarizing Preparation Methods

Step Reaction Type Reagents Solvent Conditions Typical Yield References
Pyrazole ring formation Cyclization Hydrazine hydrate, diketone Ethanol Reflux 70%
Amino substitution Reduction Catalytic hydrogenation Hydrogen, Pd/C Room temp 65%
Morpholine alkylation Alkylation Methyl iodide, morpholine Acetone Room temp 55%
Final coupling Amide formation EDC, DCC DMSO/DMF Room temp 50-60%

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the pyrazole amino group and the morpholine ring. Key reagents and outcomes include:

Oxidizing Agent Conditions Product Yield
KMnO₄ (acidic)60°C, 4 hoursN-oxidized morpholine derivative72%
H₂O₂ (30%)RT, 12 hoursHydroxylated pyrazole intermediate58%
Ozone-78°C, CH₂Cl₂Cleavage of ethanone chain41%

The amino group on the pyrazole ring shows resistance to oxidation under mild conditions but participates in radical-mediated transformations at elevated temperatures.

Nucleophilic Substitution

The morpholine ring's dimethyl groups influence steric accessibility, directing substitutions to specific positions:

Nucleophile Catalyst Reaction Site Product Application
NH₃CuI, DMF, 100°CMorpholine N-positionPrecursor to amine derivatives
Cl⁻SOCl₂, refluxEthanone carbonylAcid chloride formation
R-OHH₂SO₄, 80°CPyrazole C-5 positionAlkoxy-substituted analogs

Notably, microwave-assisted substitution reactions achieve 89% conversion in <30 minutes using polar aprotic solvents.

Reduction Pathways

Selective reduction of functional groups has been documented:

Reducing Agent Target Group Conditions Outcome
NaBH₄Ketone (ethanone)EtOH, 25°CSecondary alcohol (94% purity)
LiAlH₄Morpholine ringTHF, 0°C → RTRing-opening to diamine
H₂/Pd-CNitro groups (if present)50 psi, EtOAcAmine derivatives

The ethanone group demonstrates preferential reactivity over the aromatic pyrazole system under standard reduction conditions.

Coupling Reactions

The compound participates in cross-coupling reactions critical for drug discovery:

Reaction Type Catalyst Partner Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl conjugates for kinase inhibition
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesN-arylated derivatives
Click ChemistryCuSO₄·5H₂O, Na ascorbateAzidesTriazole-linked biomaterials

Reaction efficiency correlates with solvent polarity, with DMF outperforming THF in achieving >95% conversion.

Stability and Degradation

Critical stability parameters under various conditions:

Condition Time Degradation Products Remaining Purity
pH 1.0 (HCl)24hHydrolyzed morpholine fragment68%
UV light (254 nm)48hPyrazole ring-opening compounds52%
60°C (dry air)1 weekOxidized ethanone derivatives84%

Degradation follows first-order kinetics in acidic media (k = 0.015 h⁻¹).

This reactivity profile positions 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one as a versatile building block in medicinal chemistry. Recent advances in microwave-assisted synthesis and catalytic coupling methods have expanded its utility in creating targeted bioactive molecules .

Scientific Research Applications

The molecular structure of the compound features a pyrazole ring linked to a morpholine moiety, which contributes to its biological activity.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one can inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated its efficacy in reducing cell viability in breast cancer models, suggesting potential as a chemotherapeutic agent .

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can suppress the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Agricultural Chemistry

Pesticide Development : The unique structure of this compound allows it to interact with biological systems effectively, making it a candidate for developing new pesticides. Preliminary studies suggest that it may exhibit insecticidal properties against common agricultural pests .

Neuropharmacology

Cognitive Enhancement : Emerging research highlights the potential of this compound in enhancing cognitive functions. Animal studies have indicated improvements in memory and learning processes, which could lead to applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Properties

In a controlled laboratory setting, researchers tested the compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed a dose-dependent decrease in cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of the compound involved treating lipopolysaccharide (LPS)-induced macrophages. Results indicated that treatment with the compound reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism by which 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS/Identifier Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C)
2-(4-Amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one 1156075-58-9 C₁₁H₁₈N₄O₂ 238.29 4-amino-pyrazole, 2,6-dimethylmorpholine Not reported
(2,6-Dimethylmorpholin-4-yl)(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone 512826-79-8 C₁₂H₁₆N₄O₄ 280.28 4-nitro-pyrazole, 2,6-dimethylmorpholine Not reported
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Not provided C₁₁H₁₁ClO₂S 254.72 Chloromethylphenyl, dimethylsulfoxonium 137.3–138.5
TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) Not provided C₁₂H₁₇N₃ 203.29 Pyridyl, azabicyclo Not reported

Functional Group Analysis

Amino vs. The nitro group may confer higher stability but reduce solubility in polar solvents compared to the amino group.

Morpholine Modifications :

  • The 2,6-dimethylmorpholine in the target compound introduces steric hindrance, which could influence conformational flexibility and binding interactions. Similar dimethylmorpholine motifs are seen in CAS 512826-79-8, but analogues like 1f () lack morpholine, instead incorporating sulfoxonium groups .

Physicochemical Properties

  • The target compound’s melting point is unreported, but analogues like 1f exhibit sharp melting points (~138°C), suggesting crystallinity influenced by substituents like chloromethylphenyl .

Biological Activity

2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one, with the CAS number 1156075-58-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₁H₁₈N₄O₂
Molecular Weight 238.29 g/mol
IUPAC Name 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone
CAS Number 1156075-58-9
PubChem CID 43445156

Antiviral and Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, particularly as antiviral and antimicrobial agents. The compound has shown promise in inhibiting various viral enzymes and may serve as a potential therapeutic agent against infections caused by viruses and bacteria.

A review highlighted that pyrazole compounds are effective against several biological targets, including:

  • Cathepsin B16 enzyme
  • NS2B-NS3 viral protease

These targets are crucial in the life cycle of many viruses, making this compound a candidate for further investigation in antiviral drug development .

The mechanism by which this compound exerts its effects is thought to involve interaction with specific enzymes or receptors. The presence of the pyrazole ring is significant as it allows for the formation of hydrogen bonds and interactions with active sites on target proteins. This structural feature is common among many biologically active pyrazole derivatives .

Study 1: Antiviral Activity

In a study focusing on the antiviral properties of pyrazole compounds, researchers synthesized various derivatives and tested their efficacy against the NS2B-NS3 protease. The results indicated that compounds similar to 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone exhibited significant inhibition of enzyme activity at micromolar concentrations.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against a panel of bacterial strains. The results demonstrated moderate to high antibacterial activity, suggesting potential applications in treating bacterial infections .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one?

Answer:
A multi-step synthesis is typically required, involving:

Condensation Reactions : Reacting a pyrazole derivative with a morpholine-containing ketone precursor under reflux conditions (e.g., ethanol or dichloromethane) .

Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate intermediates .

Amination : Introducing the amino group via diazomethane or other amination agents at controlled temperatures (–20 to –15°C) to avoid side reactions .

Crystallization : Recrystallization from 2-propanol or DMF/EtOH mixtures improves purity .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:
A combination of techniques is essential:

  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles and verify stereochemistry. SHELX programs are robust for small-molecule structures .
  • Spectroscopy :
    • NMR : Analyze 1H^1H, 13C^13C, and 2D spectra (e.g., HSQC, HMBC) to confirm connectivity.
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .
  • Elemental Analysis : Confirm C/H/N ratios.

Advanced: How should researchers address contradictions between spectroscopic data and computational modeling results?

Answer:

Cross-Validation : Repeat experiments under standardized conditions (e.g., solvent, temperature) to rule out artifacts.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.